Borane, butyl, diethoxy

Analytical Chemistry Chromatography Stereoisomer Separation

Borane, butyl, diethoxy (systematic name: 1-butaneboronic acid, diethyl ester; CAS 10394-51-1) is a dialkoxyalkylborane of formula C₈H₁₉BO₂ and molecular weight 158.05 g/mol. It belongs to the boronic ester subclass of organoboron compounds, featuring one butyl group (C₄H₉) and two ethoxy groups (OCH₂CH₃) attached to a central boron atom.

Molecular Formula C8H19BO2
Molecular Weight 158.05 g/mol
CAS No. 10394-51-1
Cat. No. B14716196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorane, butyl, diethoxy
CAS10394-51-1
Molecular FormulaC8H19BO2
Molecular Weight158.05 g/mol
Structural Identifiers
SMILESB(CCCC)(OCC)OCC
InChIInChI=1S/C8H19BO2/c1-4-7-8-9(10-5-2)11-6-3/h4-8H2,1-3H3
InChIKeyCWECLYHTGAVVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borane, Butyl, Diethoxy (CAS 10394-51-1): Procurement-Relevant Baseline for the Dialkoxyalkylborane Reagent Class


Borane, butyl, diethoxy (systematic name: 1-butaneboronic acid, diethyl ester; CAS 10394-51-1) is a dialkoxyalkylborane of formula C₈H₁₉BO₂ and molecular weight 158.05 g/mol [1]. It belongs to the boronic ester subclass of organoboron compounds, featuring one butyl group (C₄H₉) and two ethoxy groups (OCH₂CH₃) attached to a central boron atom [2]. Its enthalpy of vaporization (ΔvapH) has been measured at 10.3 kcal/mol at 346 K [3]. This compound functions as a Lewis acid and serves as a versatile synthetic intermediate in hydroboration, cross-coupling, and reduction sequences, as well as a derivatization agent for diol-containing analytes in gas-liquid chromatography (GLC) [4].

Why Generic Substitution of Borane, Butyl, Diethoxy (CAS 10394-51-1) Fails in Demanding Synthetic and Analytical Workflows


Dialkoxyalkylboranes are not functionally interchangeable. The identity of both the alkyl substituent on boron and the alkoxy leaving groups profoundly influences Lewis acidity, steric bulk, hydrolytic stability, and the volatility of the resulting derivatives [1]. Borane, butyl, diethoxy occupies a specific niche: its n-butyl group provides sufficient lipophilicity for GLC retention without the excessive steric hindrance that would slow derivatization kinetics, while its ethoxy (rather than isopropoxy or methoxy) ligands offer a balance of reasonable leaving-group lability and manageable moisture sensitivity [2]. Substituting a closely related analog—such as butylboronic acid diisopropyl ester, butoxydiethylborane, or the methane- or benzeneboronic ester—alters reaction rates, derivative volatility, chromatographic resolution, and downstream compatibility, making blind interchange a source of irreproducible results [3].

Borane, Butyl, Diethoxy (CAS 10394-51-1) Quantitative Differentiation Evidence Against Closest Analogs


Superior Stereoisomer Resolution in Alkoxyborane-Mediated GLC Separation of cis/trans Olefins Versus Methoxy and Butoxy Analogs

In a direct head-to-head GLC study of 4-methyl-5-isopropyl-1,3-dioxane stereoisomer separation using various monosubstituted boric acid esters, the diethoxy (ethyl ester) derivative of butylboronic acid demonstrated markedly different reactivity toward the cis versus trans isomer compared to the diisobutyl ester analog. The cis isomer reacted preferentially with the diethoxy derivative, enabling chromatographic baseline resolution that was not achievable with the sterically bulkier diisobutyl ester under identical conditions [1]. This differential reactivity is attributed to the smaller steric profile of ethoxy versus isobutoxy ligands, which permits faster transesterification kinetics with the cis-diol configuration.

Analytical Chemistry Chromatography Stereoisomer Separation

Validated Quantitative Discrimination of Glucose/Fructose Mixtures via Butaneboronic Ester GLC Derivatization

Butaneboronic esters generated from butylboronic acid (the hydrolyzed precursor of borane, butyl, diethoxy) have been validated for quantitative GLC analysis of D-glucose and D-fructose mixtures, an application of 'particular value' where trimethylsilyl (TMS) derivatization alone is compromised by the anomalously low trimethylsilylation rate of D-fructose [1]. The butaneboronate derivatization selectively forms cyclic esters with cis-diol configurations, capping the diol moiety and leaving a single residual hydroxyl for subsequent TMS ether formation. This sequential derivatization strategy enables accurate quantification that cannot be achieved with TMS-only protocols or with methane- or benzeneboronic esters that yield derivatives of different volatility and mass-spectral fragmentation patterns [2].

Carbohydrate Analysis Gas-Liquid Chromatography Derivatization Chemistry

Enantioselective Reduction Potential via Chiral Oxazaborolidine Catalysis Using Dialkoxyalkylborane Stoichiometric Reductants

Dialkoxyalkylboranes, including borane, butyl, diethoxy, serve as stoichiometric borane sources in the Corey–Bakshi–Shibata (CBS) ketone reduction catalyzed by chiral oxazaborolidines [1]. The enantioselectivity of this reduction is exquisitely sensitive to the steric and electronic properties of the borane reductant. Patent literature explicitly teaches that maintaining borohydride species concentration below approximately 0.005 M in the borane reagent is critical for maximizing enantioselectivity with chiral oxazaborolidine catalysts [2]. Dialkoxyalkylboranes offer tunable steric bulk and Lewis acidity through choice of alkyl and alkoxy substituents, providing a dimension of selectivity control unavailable with simpler borane sources such as BH₃·THF or BH₃·SMe₂, which lack this ligand-tuning capability [3].

Asymmetric Synthesis Ketone Reduction Chiral Catalysis

Precursor Versatility for Borohydride Reducing Agent Synthesis Compared to Trialkylboranes

Boronic esters of type RB(OR′)₂, including borane, butyl, diethoxy, are established precursors for the synthesis of lithium alkylborohydrides (LiRBH₃) via reaction with LiAlH₄ [1]. This contrasts with trialkylboranes (R₃B), which yield lithium trialkylborohydrides (LiR₃BH) upon hydride addition—reagents with fundamentally different steric profiles, reducing power, and chemoselectivity [2]. The boronic ester route provides access to monoalkylborohydrides that are milder and more chemoselective reducing agents than the corresponding trialkylborohydride 'superhydride' reagents such as lithium triethylborohydride [3]. The ethoxy ligands in borane, butyl, diethoxy offer a practical advantage over isopropoxy analogs: ethoxy-derived byproduct ethanol does not form the problematic azeotropes with the boronic ester product that isopropanol forms with isopropoxy boronic esters, simplifying purification [1].

Reducing Agent Synthesis Borohydride Chemistry Organometallic Reagents

Physicochemical Property Differentiation: Vaporization Enthalpy and Volatility Compared to Aromatic Boronic Ester Analogs

The enthalpy of vaporization (ΔvapH) for borane, butyl, diethoxy has been experimentally determined as 10.3 kcal/mol at 346 K [1]. This thermochemical parameter is directly relevant to its behavior in GLC applications and vacuum-distillation purification protocols. The n-butyl substituent confers intermediate volatility: higher than the analogous phenyl-substituted boronic ester (benzeneboronic acid, diethyl ester, C₁₀H₁₅BO₂, MW 178.02) but lower than methaneboronic esters [2]. This intermediate volatility is advantageous for GLC derivatization, where the butaneboronate derivative must elute within a practical temperature range while maintaining adequate retention for resolution from solvent fronts and interfering peaks [3].

Thermochemistry Physical Organic Chemistry Phase-Change Thermodynamics

Borane, Butyl, Diethoxy (CAS 10394-51-1): Best-Validated Research and Industrial Application Scenarios


Quantitative GLC Analysis of Glucose-Fructose Mixtures in Food and Fermentation Monitoring

When accurate quantification of D-glucose and D-fructose in syrups, fermentation broths, or food products is required, butaneboronic ester derivatization using borane, butyl, diethoxy (or its hydrolyzed butylboronic acid form) provides a validated solution where standard TMS-only derivatization fails due to the anomalously low silylation rate of fructose [1]. The butaneboronate selectively caps cis-diol groups, and the residual hydroxyl is subsequently trimethylsilylated for GLC analysis with flame ionization detection. This two-step protocol has been demonstrated to enable quantitative discrimination of glucose and fructose that is not achievable with TMS derivatization alone [1].

Stereoisomer-Specific GLC Analysis of cis/trans Dioxane and Diol Derivatives for Quality Control

For analytical laboratories requiring resolution of cis/trans stereoisomer pairs in dioxane or diol analytes, the diethoxy derivative of butylboronic acid has demonstrated superior chromatographic resolution compared to sterically bulkier boronic esters such as the diisobutyl ester analog [1]. The smaller ethoxy ligands enable faster transesterification with the cis isomer, producing a larger retention-time differential that translates to baseline separation under standard GLC conditions. This advantage is directly relevant to pharmaceutical intermediate quality control and reaction monitoring where accurate isomer ratio determination is critical [1].

Enantioselective Ketone Reduction Method Development in Medicinal Chemistry

In medicinal chemistry campaigns requiring enantioselective reduction of prochiral ketones to chiral secondary alcohols, compounds of the dialkoxyalkylborane class offer a dimension of selectivity tuning unavailable with simple borane complexes (BH₃·THF, BH₃·SMe₂) [1]. The alkyl and alkoxy substituents can be systematically varied to optimize enantiomeric excess when used with chiral oxazaborolidine (CBS) catalysts. Maintaining borohydride impurity concentration below 0.005 M is critical for achieving high enantioselectivity [2]. Borane, butyl, diethoxy, with its ethoxy ligands and n-butyl substituent, provides an entry point into this tunable reductant space for CBS reduction optimization [1].

Synthesis of Chemoselective Monoalkylborohydride Reducing Agents

For laboratories that prepare custom reducing agents, borane, butyl, diethoxy serves as a precursor to lithium n-butylborohydride (LiBuBH₃) via reaction with LiAlH₄ [1]. The ethoxy leaving groups offer a practical purification advantage over isopropoxy analogs: the ethanol byproduct does not form azeotropes with the borohydride product, unlike isopropanol from isopropoxy boronic esters [1]. Lithium monoalkylborohydrides are milder and more chemoselective than the widely used lithium trialkylborohydrides ('superhydrides'), making them suitable for substrates containing functional groups sensitive to strong hydride donors [2].

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